(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJJCVPZFSEJO-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,4S)-4-hydroxyproline.
Protection: The hydroxyl group of (2S,4S)-4-hydroxyproline is protected using a tert-butoxycarbonyl (Boc) group.
Oxidation: The protected intermediate undergoes oxidation to introduce the ketone functionality at the 5-position.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using flow microreactor systems. This approach enhances the efficiency, versatility, and sustainability of the process by allowing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, carboxylic acids, and amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of pharmaceuticals due to its ability to act as a building block for more complex molecules. Its applications include:
- Antiviral Agents : Research indicates that derivatives of this compound can be synthesized to create antiviral medications targeting various viral infections.
- Anticancer Research : The compound's structural features allow for modifications that enhance its efficacy against cancer cells, making it a candidate for novel anticancer drug development.
- Neuroprotective Agents : Studies have shown that similar pyrrolidine derivatives can exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Organic Synthesis
In organic chemistry, (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester serves as an important intermediate in the synthesis of various compounds:
- Asymmetric Synthesis : The compound is employed in asymmetric synthesis processes to produce chiral molecules, which are crucial in pharmaceutical applications.
- Reagent in Reactions : It acts as a reagent in reactions such as alkylation and acylation, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.
Biochemical Applications
The compound's role extends into biochemistry, particularly in enzyme studies and metabolic pathways:
- Enzyme Inhibitors : Research has identified that modifications of this compound can serve as effective inhibitors for specific enzymes involved in metabolic diseases.
- Metabolic Studies : The compound can be used to trace metabolic pathways due to its stable isotopic labeling potential.
Case Studies
Several studies highlight the effectiveness of this compound in practical applications:
- Synthesis of Antiviral Compounds : A study published in Journal of Medicinal Chemistry demonstrated how derivatives of this compound were synthesized and tested for antiviral activity against HIV, showing promising results.
- Development of Anticancer Agents : Research featured in Cancer Research outlined the synthesis of a series of pyrrolidine derivatives based on this compound, which exhibited significant cytotoxicity against various cancer cell lines.
- Neuroprotective Studies : A paper in Neuroscience Letters reported on the neuroprotective effects of modified derivatives of this compound in models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The ethyl ester functional group allows for easy hydrolysis, releasing the active carboxylic acid moiety that can participate in further chemical transformations .
Comparison with Similar Compounds
Structural Differences :
- The 4-methyl group in the target compound is replaced with a benzyl substituent.
- Increased steric bulk and aromaticity due to the benzyl group.
8-O-Acetylshanzhiside Methyl Ester (CAS: Not provided)
Structural Differences :
- Contains a cyclopenta[c]pyran core with multiple hydroxyl and acetyloxy groups.
- Lacks the Boc-protected pyrrolidine system.
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester
Structural Differences :
- Features a pyrrolo[1,2-b]pyridazine ring fused with a dihydro system.
- Includes a chlorophenylmethyl group and 2-methylpropyl ester.
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3)
Structural Differences :
- Contains a thieno[2,3-c]pyridine core instead of a pyrrolidine ring.
- Includes an amino group and Boc protection on the heterocycle.
Biological Activity
(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester, commonly referred to as Boc-pyrrolidine, is a compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it an interesting subject for research. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C13H21NO5
- CAS Number : 553679-44-0
- Molar Mass : 271.31 g/mol
- Density : 1.142 g/cm³ (predicted)
- Boiling Point : 381.2 °C (predicted)
- pKa : -4.11 (predicted)
Biological Activity
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various bioactive compounds. Here are key areas of interest:
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. A study demonstrated that certain acylamino derivatives synthesized from Boc-pyrrolidine showed significant activity against various bacterial strains, suggesting potential applications in antibiotic development .
2. Neuropharmacological Effects
Pyrrolidine derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which play a critical role in neurotransmission. Some studies have reported that modifications at the C(5) position of pyrrolidine can enhance selectivity and potency at α4β2 nAChR subtypes, indicating potential use in treating neurological disorders .
3. Synthesis of Bioactive Compounds
(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine is utilized as an intermediate in synthesizing various biologically active compounds. For instance, it has been used to create libraries of acylamino derivatives through combinatorial synthesis techniques, which can be screened for biological activity .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing a series of acylamino derivatives from Boc-pyrrolidine and evaluating their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Neuropharmacological Screening
In another investigation, researchers synthesized a range of pyrrolidine-based compounds and assessed their effects on nAChRs using radiolabeled binding assays. The findings revealed that certain derivatives had enhanced binding affinity and selectivity for the α4β2 subtype compared to other nAChR subtypes, suggesting their potential as therapeutic agents for cognitive enhancement .
Research Findings
Q & A
Q. What are the standard synthetic routes for (2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester?
The compound is typically synthesized via Boc protection of a pyrrolidine precursor followed by esterification. A common approach involves coupling N-Boc-protected amino acids (e.g., L-homophenylalanine derivatives) with activated esters or anhydrides under basic conditions. For example, in analogous syntheses, β-ketoesters are generated by coupling acylimidazole-activated intermediates with malonic acid monoethyl ester magnesium salts, followed by stereoselective reduction using NaCNBH3 in THF/glacial acetic acid . Reaction progress is monitored via TLC (Kieselgel 60, cyclohexane/diethyl ether 10:4) or GC (DB-1 column, H2 carrier gas) .
Q. How is the stereochemical integrity of the (2S,4S) configuration ensured during synthesis?
Chiral purity is maintained using enantiomerically pure starting materials (e.g., Boc-L-amino acids) and stereocontrolled reactions. For instance, asymmetric reductions (e.g., NaCNBH3 in acidic media) or enzymatic resolutions may enforce the desired (S,S) configuration. Post-synthesis, chiral HPLC or polarimetry validates stereochemistry, with deviations resolved via crystallization or chromatography .
Q. What analytical methods are recommended for characterizing this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and Boc/ester group integrity.
- MS : High-resolution mass spectrometry verifies molecular weight (C14H23NO5, expected MW: 285.3 g/mol).
- HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, with mobile phases like hexane/isopropanol .
- TLC : Rf values (e.g., 0.40–0.74 in cyclohexane/diethyl ether 10:4) track reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictory data in crystallographic refinement for derivatives of this compound?
Discrepancies in X-ray diffraction data (e.g., occupancy ratios, thermal parameters) may arise from disordered Boc groups or solvent molecules. Use SHELXL for small-molecule refinement, applying restraints for flexible moieties and validating with Rfree metrics. For macromolecular complexes, SHELXPRO interfaces with PHENIX for improved handling of twinning or high-resolution data .
Q. What strategies mitigate epimerization during esterification or Boc deprotection?
Epimerization at C2/C4 is minimized by:
- Using mild bases (e.g., DMAP) instead of strong nucleophiles during ester activation.
- Performing Boc deprotection with TFA at 0°C to limit acid-catalyzed racemization.
- Monitoring via chiral HPLC post-reaction; if epimerization exceeds 5%, silica gel chromatography (ethyl acetate/hexane gradient) separates diastereomers .
Q. How can computational methods aid in predicting the compound’s reactivity in novel synthetic pathways?
Density functional theory (DFT) calculates transition-state energies for key steps (e.g., nucleophilic acyl substitution). Molecular docking (AutoDock Vina) predicts interactions with enzymes (e.g., proteases) for biological applications. QSAR models correlate substituent effects (e.g., methyl vs. cyclohexyl groups) on bioactivity .
Q. What protocols optimize the compound’s stability in long-term storage?
- Store under inert gas (N2) at −20°C in amber vials.
- Avoid DMSO for solubilization due to hygroscopicity; use anhydrous acetonitrile or THF.
- Purity ≥97% (HPLC) reduces degradation; monitor via quarterly TLC/GC checks .
Methodological Notes
- Safety : Non-hazardous per GHS, but standard PPE (gloves, goggles) is required. In case of exposure, rinse with water (15 min for eyes/skin) and seek medical attention .
- Scale-up : Pilot-scale reactions (≥100 g) require controlled addition of reagents (e.g., syringe pumps) to manage exothermic steps. Batch processes use centrifugal partitioning chromatography for high-yield purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
